molecular formula C10H8O2 B12922627 4-Methyl-2H-cyclohepta[b]furan-2-one CAS No. 60998-70-1

4-Methyl-2H-cyclohepta[b]furan-2-one

Cat. No.: B12922627
CAS No.: 60998-70-1
M. Wt: 160.17 g/mol
InChI Key: IZEJRMMFFHAJGY-UHFFFAOYSA-N
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Description

4-Methyl-2H-cyclohepta[b]furan-2-one is a heterocyclic compound recognized for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2H-cyclohepta[b]furan-2-one typically involves the reaction of tropone derivatives with active methylene compounds. One common method includes the condensation of 2,4-dichloro-5-methoxytropone with dimethyl malonate or methyl acetoacetate in the presence of a base, resulting in the formation of the desired cyclohepta[b]furan-2-one derivative . Another approach involves the iodation of tropone derivatives followed by Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the furan ring and the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include substituted cyclohepta[b]furan-2-ones, alcohols, ketones, and carboxylic acids, depending on the specific reaction and conditions .

Mechanism of Action

The mechanism of action of 4-Methyl-2H-cyclohepta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic and nucleophilic reactions, influencing various biochemical processes. Its derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

4-Methyl-2H-cyclohepta[b]furan-2-one can be compared with other cyclohepta[b]furan derivatives, such as:

Properties

CAS No.

60998-70-1

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-methylcyclohepta[b]furan-2-one

InChI

InChI=1S/C10H8O2/c1-7-4-2-3-5-9-8(7)6-10(11)12-9/h2-6H,1H3

InChI Key

IZEJRMMFFHAJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C2C1=CC(=O)O2

Origin of Product

United States

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